1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol
CAS No.:
Cat. No.: VC13103500
Molecular Formula: C11H9F3N2OS
Molecular Weight: 274.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3N2OS |
|---|---|
| Molecular Weight | 274.26 g/mol |
| IUPAC Name | 1-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-ol |
| Standard InChI | InChI=1S/C11H9F3N2OS/c12-11(13,14)6-1-2-9-8(3-6)15-10(18-9)16-4-7(17)5-16/h1-3,7,17H,4-5H2 |
| Standard InChI Key | DFWFCEPSFKQHRY-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O |
| Canonical SMILES | C1C(CN1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole ring (a bicyclic structure comprising benzene fused with a thiazole) substituted at the 5-position with a trifluoromethyl () group. The azetidine ring (a four-membered nitrogen-containing heterocycle) is linked to the benzothiazole via its 2-position, with a hydroxyl group at the 3-position of the azetidine. This configuration is represented by the SMILES notation:
.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azetidine’s strained ring contributes to conformational rigidity, potentially improving binding specificity.
Physical and Chemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.27 g/mol |
| CAS Registry Number | 1384807-90-2 |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
| Stability | Sensitive to moisture |
The compound’s stability under varying conditions remains an area of active investigation. Preliminary data suggest sensitivity to hydrolysis, necessitating anhydrous storage .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol involves multi-step organic reactions:
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Benzothiazole Core Formation:
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Condensation of 5-trifluoromethyl-2-aminothiophenol with a carbonyl source (e.g., chloroacetyl chloride) under acidic conditions to form the benzothiazole ring.
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Azetidine Ring Construction:
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Cyclization of a β-amino alcohol precursor via nucleophilic substitution or ring-closing metathesis.
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Coupling Reactions:
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Linking the benzothiazole and azetidine moieties using coupling agents like EDCI or HOBt in dichloromethane or DMF.
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Optimization Challenges
Key challenges include managing the reactivity of the trifluoromethyl group and minimizing ring strain in the azetidine. Yields are improved by controlling reaction temperatures (typically 0–25°C) and using inert atmospheres to prevent oxidation.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C |
| Light Sensitivity | Protect from sunlight |
| Incompatible Materials | Strong acids/bases, oxidizers |
Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Recent Research and Future Directions
Innovations in Drug Delivery
Nanoparticle encapsulation (e.g., PLGA nanoparticles) enhances bioavailability, with recent studies achieving 80% encapsulation efficiency and sustained release over 72 hours.
Computational Modeling Advances
Machine learning models predict ADMET properties, identifying optimal substituents for reduced hepatotoxicity. Virtual screening campaigns have flagged this compound as a hit for neglected tropical diseases like Chagas disease.
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